molecular formula C13H21NO2 B14709540 Nonyl 2-cyanoprop-2-enoate CAS No. 21982-40-1

Nonyl 2-cyanoprop-2-enoate

Cat. No.: B14709540
CAS No.: 21982-40-1
M. Wt: 223.31 g/mol
InChI Key: GQCBFHBKISYEQQ-UHFFFAOYSA-N
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Description

Nonyl 2-cyanoprop-2-enoate is a cyanoacrylate ester characterized by a nonyl (C₉H₁₉) alkyl chain esterified to a 2-cyanoprop-2-enoate backbone. Cyanoacrylates are notable for their reactivity due to the electron-withdrawing cyano group, which enhances electrophilic activity, making them valuable in polymer chemistry and specialty coatings . The nonyl chain may confer hydrophobicity and reduce volatility compared to shorter-chain analogs like methyl or ethyl esters .

Properties

CAS No.

21982-40-1

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

nonyl 2-cyanoprop-2-enoate

InChI

InChI=1S/C13H21NO2/c1-3-4-5-6-7-8-9-10-16-13(15)12(2)11-14/h2-10H2,1H3

InChI Key

GQCBFHBKISYEQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C(=C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl 2-cyanoprop-2-enoate can be synthesized through the esterification of 2-cyanoacrylic acid with nonanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves a continuous process where 2-cyanoacrylic acid and nonanol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Nonyl 2-cyanoprop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of nonyl 2-cyanoprop-2-enoate primarily involves its ability to polymerize rapidly in the presence of moisture. This polymerization process is initiated by the nucleophilic attack of water molecules on the cyano group, leading to the formation of a polymer network. The resulting polymer exhibits strong adhesive properties, making it suitable for various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Nonyl 2-cyanoprop-2-enoate with structurally related cyanoacrylates and esters, focusing on molecular features, reactivity, and applications.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Similarity Score* Key Properties/Applications
This compound C₁₂H₁₉NO₂ Nonyl chain, cyano, propenoate N/A Likely low volatility, hydrophobic
Ethyl 2-(4-cyanophenyl)acetate C₁₁H₁₁NO₂ Ethyl chain, 4-cyanophenyl 0.79 Intermediate in organic synthesis
Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate C₁₅H₁₁NO₂ Methyl chain, naphthyl, cyano N/A UV-reactive, potential in polymers
2-Cyanoethyl acrylate C₆H₇NO₂ Ethyl acrylate, cyano N/A Polymer crosslinker, adhesives
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate C₁₂H₁₀ClFN₂O₂ Chlorofluorophenyl, amino, cyano N/A Bioactive scaffold, R&D applications

*Similarity scores derived from structural analogs in .

  • Alkyl Chain Impact: The nonyl chain increases molecular weight (C₁₂H₁₉NO₂) compared to ethyl (C₁₁H₁₁NO₂) or methyl (C₁₅H₁₁NO₂) analogs, reducing volatility and enhancing solubility in nonpolar solvents .
  • Substituent Effects: The cyano group in all compounds enhances electrophilicity, promoting polymerization or nucleophilic reactions. Aromatic substituents (e.g., naphthyl in ) introduce UV absorption and rigidity, whereas amino or halogen groups () enable bioactivity .

Reactivity and Stability

  • Ester Hydrolysis: Longer alkyl chains (e.g., nonyl) slow hydrolysis compared to methyl or ethyl esters, as seen in Ethyl 2-cyano-2-phenylacetate (hydrolysis-sensitive due to short chain) .
  • Cyanopropenoate Stability: The conjugated cyano-propenoate system likely stabilizes the molecule against thermal degradation, similar to Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate .

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